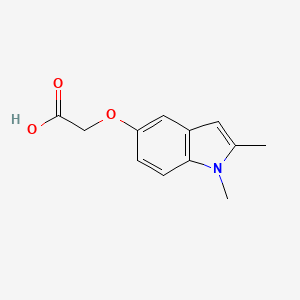
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid is an organic compound with the molecular formula C12H13NO3. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which combines the indole moiety with an acetic acid group, potentially offering diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dimethylindole.
Hydroxylation: The indole is hydroxylated at the 5-position to introduce the hydroxy group.
Esterification: The hydroxy group is then esterified with acetic acid under acidic conditions to form the this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and using catalysts to enhance the reaction rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.
Substitution: The acetic acid group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Reduced forms of the indole ring.
Substitution Products: Compounds with different functional groups replacing the hydroxyl group.
科学研究应用
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, potentially modulating their activity. The acetic acid group may enhance the compound’s solubility and facilitate its transport within biological systems.
相似化合物的比较
- 1,2-Dimethyl-1H-indol-5-yl acetate
- (1,2-Dimethyl-1H-indol-5-yl)methylamine
- 2-((1,2-Dimethyl-1H-indol-5-yl)methyl)isoindoline-1,3-dione
Comparison:
- 1,2-Dimethyl-1H-indol-5-yl acetate: Similar structure but lacks the acetic acid group, which may affect its reactivity and biological activity.
- (1,2-Dimethyl-1H-indol-5-yl)methylamine: Contains an amine group instead of the acetic acid group, leading to different chemical properties and potential applications.
- 2-((1,2-Dimethyl-1H-indol-5-yl)methyl)isoindoline-1,3-dione: A more complex structure with additional functional groups, offering different reactivity and potential uses.
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid stands out due to its unique combination of the indole moiety and acetic acid group, providing a versatile platform for chemical modifications and biological studies.
属性
IUPAC Name |
2-(1,2-dimethylindol-5-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-5-9-6-10(16-7-12(14)15)3-4-11(9)13(8)2/h3-6H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAUDJIOJPUNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
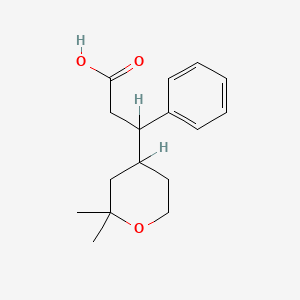
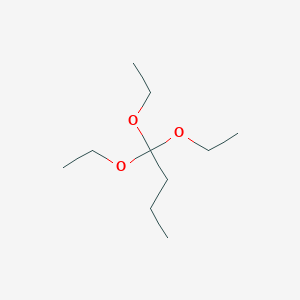
![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
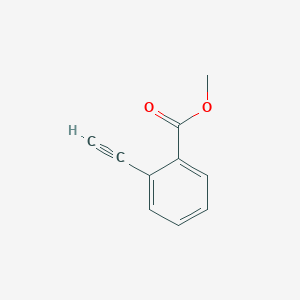


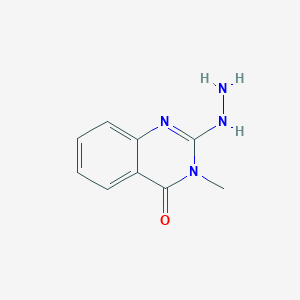
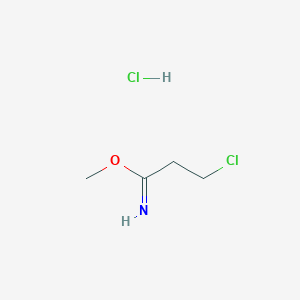
![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)
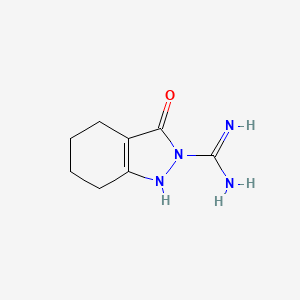


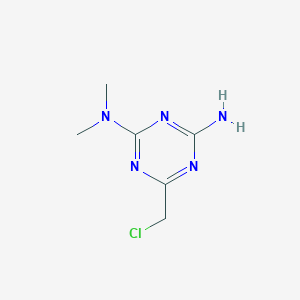
![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)
